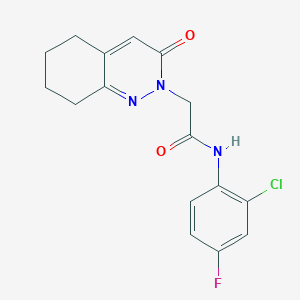![molecular formula C21H18N4O2S B11254001 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11254001.png)
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(1-ベンゾフラン-2-イル)-4-メチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-1-(2,3-ジヒドロ-1H-インドール-1-イル)エタノンは、ベンゾフラン、トリアゾール、インドールの部分構造を独特な組み合わせで特徴とする複雑な有機化合物です。
2. 製法
合成経路と反応条件
2-{[5-(1-ベンゾフラン-2-イル)-4-メチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-1-(2,3-ジヒドロ-1H-インドール-1-イル)エタノンの合成は、一般的に以下の複数のステップを必要とします。
ベンゾフラン部分構造の形成: ベンゾフラン環は、2-ヒドロキシベンズアルデヒドと適切なアルキンを酸性条件下で環化させることで合成することができます。
トリアゾール環の合成: トリアゾール環は、アジドとアルキンの環化付加反応によって形成され、多くの場合、銅(I)塩によって触媒されます。
スルファニル基の付加: スルファニル基は、求核置換反応によって導入され、チオールが適切な脱離基と反応します。
インドール部分構造の形成: インドール環は、フェニルヒドラジンとケトンを反応させるフィッシャーインドール合成によって合成されます。
部分構造の結合: 最後のステップでは、ベンゾフラン、トリアゾール、インドールの部分構造を、アミド結合の形成やエステル化などの適切なリンカーと反応条件を用いて結合します。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路を最適化する必要があります。これには、連続フローリアクター、自動合成プラットフォーム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる可能性があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こす可能性があり、スルホキシドやスルホンを形成します。
還元: 還元反応は、トリアゾール環またはカルボニル基を標的にすることができ、アミンまたはアルコールを形成します。
置換: この化合物は、特にベンゾフランまたはインドール環で求核置換反応または求電子置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、触媒水素化などの還元剤が頻繁に使用されます。
置換: ハロゲン、ハロアルカン、スルホニルクロリドなどの試薬は、置換反応で一般的に使用されます。
主要な生成物
酸化: スルホキシド、スルホン、その他の酸化された誘導体。
還元: アミン、アルコール、還元されたトリアゾール誘導体。
置換: ハロゲン化、アルキル化、またはスルホニル化された生成物。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Coupling of Benzofuran and Triazole: The benzofuran and triazole moieties are then coupled using a suitable linker, such as a sulfanyl group, under appropriate conditions.
Formation of Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions.
Final Coupling: The final step involves coupling the indole moiety with the benzofuran-triazole intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzofuran and indole rings.
科学的研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、さまざまな化学反応やメカニズムを探索することを可能にします。
生物学
生物学研究では、この化合物は、生物活性分子の可能性について研究されています。抗菌、抗真菌、または抗癌特性を示す可能性があり、薬物開発の候補となります。
医学
医薬品化学では、この化合物は、潜在的な治療効果について調査されています。酵素阻害剤、受容体アゴニスト、またはアンタゴニストとして作用し、さまざまな疾患の治療に貢献する可能性があります。
産業
産業セクターでは、この化合物は、その独特の化学的特性により、ポリマーやコーティングなどの新素材の開発に使用できます。
作用機序
2-{[5-(1-ベンゾフラン-2-イル)-4-メチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-1-(2,3-ジヒドロ-1H-インドール-1-イル)エタノンの作用機序は、特定の分子標的との相互作用を含みます。これらには、酵素、受容体、またはその他のタンパク質が含まれます。この化合物は、これらの標的を阻害または活性化し、その観察された生物学的効果をもたらす生化学的イベントの連鎖反応を引き起こす可能性があります。正確な経路と標的は、特定のアプリケーションとコンテキストによって異なる場合があります。
6. 類似化合物の比較
類似化合物
2-{[5-(1-ベンゾフラン-2-イル)-4-メチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-1-(1H-インドール-1-イル)エタノン: 構造は類似していますが、インドール環のジヒドロ成分がありません。
2-{[5-(1-ベンゾフラン-2-イル)-4-メチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-1-(2,3-ジヒドロ-1H-ピロール-1-イル)エタノン: 構造は類似していますが、インドール環の代わりにピロール環が含まれています。
独自性
2-{[5-(1-ベンゾフラン-2-イル)-4-メチル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-1-(2,3-ジヒドロ-1H-インドール-1-イル)エタノンの独自性は、ベンゾフラン、トリアゾール、インドールの部分構造の組み合わせにあります。このユニークな構造は、独特の化学的および生物学的特性を与え、さまざまな分野における研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-1-yl)ethan-1-one: Similar structure but lacks the dihydro component in the indole ring.
2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-pyrrol-1-yl)ethan-1-one: Contains a pyrrole ring instead of an indole ring.
Uniqueness
The unique combination of benzofuran, triazole, and indole moieties in 2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .
特性
分子式 |
C21H18N4O2S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C21H18N4O2S/c1-24-20(18-12-15-7-3-5-9-17(15)27-18)22-23-21(24)28-13-19(26)25-11-10-14-6-2-4-8-16(14)25/h2-9,12H,10-11,13H2,1H3 |
InChIキー |
TXYQLFJCZPZNLK-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11253924.png)
![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253928.png)
![N-(3-{3-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11253934.png)
![2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B11253936.png)


![6-chloro-N-(2,6-diethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253953.png)

![2-{[4-Methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide](/img/structure/B11253959.png)

![2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11253968.png)
![N-[3-(Methylcarbamoyl)-4H,5H,6H-cyclopenta[B]thiophen-2-YL]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11253984.png)
![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11253986.png)
![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11253991.png)
